2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid typically involves the reaction of 4-isopropylaniline with thioamide derivatives under specific conditions. The process often includes steps such as cyclization and subsequent functional group modifications to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, antitumor, and antidiabetic agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It modulates pathways such as the AMPK pathway, which plays a crucial role in cellular energy homeostasis
Comparison with Similar Compounds
- 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid
- 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid
Comparison: While these compounds share a similar thiazole core structure, 2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the isopropyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C14H16N2O2S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-[2-(4-propan-2-ylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)10-3-5-11(6-4-10)15-14-16-12(8-19-14)7-13(17)18/h3-6,8-9H,7H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
PWSBPTSBOVJGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.